molecular formula C13H17N3O B5848174 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B5848174
M. Wt: 231.29 g/mol
InChI Key: YNAJKXUNCVAMMK-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazino functional groups with acetylacetone to form the pyrazole ring . This is followed by further cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly involving continuous flow reactors and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its biological activity.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one apart is its specific substitution pattern and the resulting unique chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2)15-10-6-9-14(15)12(17)16(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJKXUNCVAMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2CCCN2C(=O)N1C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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